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Compound of Interest

Compound Name: 2-Amino-5-iodonicotinonitrile

Cat. No.: B596514

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodonicotinonitrile is a versatile heterocyclic building block with significant
potential in medicinal chemistry. Its structure, featuring a pyridine ring substituted with an
amino, a cyano, and an iodo group, offers multiple reaction sites for synthetic diversification.
The electron-donating amino group and the electron-withdrawing cyano group modulate the
reactivity of the pyridine ring, while the iodo substituent at the 5-position serves as a key handle
for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-
catalyzed cross-coupling reactions. This strategic placement of functional groups makes 2-
Amino-5-iodonicotinonitrile an attractive starting material for the synthesis of complex
molecules targeting a range of biological pathways, particularly in the development of kinase
inhibitors and other therapeutic agents.[1] This document provides detailed application notes
and representative protocols for the use of 2-Amino-5-iodonicotinonitrile in medicinal
chemistry, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Core Applications in Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous
biologically active compounds. The introduction of an iodo group at the 5-position provides a
crucial vector for diversification, allowing for the exploration of chemical space and the
optimization of structure-activity relationships (SAR).
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Key applications include:

» Synthesis of Kinase Inhibitors: The 2-aminopyridine moiety is a common feature in many
kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with
the hinge region of the kinase ATP-binding site. The 5-position is frequently substituted with
larger aryl or heteroaryl groups to occupy the hydrophobic pocket. 2-Amino-5-
iodonicotinonitrile is an ideal precursor for introducing such diversity via cross-coupling
reactions.

o Development of Novel Heterocyclic Scaffolds: The cyano group can be hydrolyzed, reduced,
or cyclized to generate a variety of fused heterocyclic systems, such as pyrido[2,3-
d]pyrimidines, which themselves are important pharmacophores with a broad range of
biological activities, including antimicrobial and anticancer effects.[2]

e Antitumor and Antimicrobial Agents: Derivatives of 2-aminopyridine and related
nicotinonitriles have shown promising antitumor and antimicrobial activities.[2][3][4] The
ability to functionalize the 5-position of 2-Amino-5-iodonicotinonitrile allows for the
synthesis of libraries of compounds for screening against various cancer cell lines and
microbial strains.

Experimental Protocols

The following protocols are representative methods for the functionalization of 2-Amino-5-
iodonicotinonitrile, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. These
protocols are based on established procedures for structurally similar 2-amino-5-halopyridines
and may require optimization for this specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling of 2-Amino-5-iodonicotinonitrile with
Arylboronic Acids

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura
coupling of 2-Amino-5-iodonicotinonitrile with a generic arylboronic acid.

Materials:
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e 2-Amino-5-iodonicotinonitrile

e Arylboronic acid (1.2 - 1.5 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)s, Pd(dppf)Clz, 2-5 mol%)

e Base (e.g., K2COs, K3POs4, Cs2CO0s3, 2-3 equivalents)

e Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Hz20 4:1, DMF, or Toluene)
» Schlenk flask or microwave vial

 Inert atmosphere (Argon or Nitrogen)

Procedure:

» Reaction Setup: To a dry Schlenk flask or microwave vial, add 2-Amino-5-
iodonicotinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K2COs,
2.0 mmol).

 Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or
Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

o Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.qg.,
Pd(PPhs)4, 0.05 mmol). Then, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-
Dioxane and water) via syringe.

o Reaction: Stir the reaction mixture at a temperature ranging from 80-110 °C. The reaction
progress should be monitored by a suitable technique such as Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from
2 to 24 hours.

» Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture
with an organic solvent such as ethyl acetate and wash with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by column chromatography on
silica gel to afford the desired 2-amino-5-aryl-nicotinonitrile.
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Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of
various 2-amino-5-halopyridines with different arylboronic acids. These values can serve as a
benchmark for the expected yields when using 2-Amino-5-iodonicotinonitrile, although

optimization will be necessary. The higher reactivity of the C-I bond compared to C-Br or C-Cl

bonds may lead to higher yields and milder reaction conditions.
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Note: Yields are based on literature for analogous compounds and are for illustrative purposes.

Actual yields with 2-Amino-5-iodonicotinonitrile may vary and require optimization.
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Caption: Potential targeting of kinase signaling pathways by inhibitors derived from 2-Amino-5-

iodonicotinonitrile.

Experimental Workflow Diagram
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Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
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Catalytic Cycle Diagram
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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